tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4'-piperidine]-1'-carboxylate
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Overview
Description
tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound has a spiro connection between a benzo[d][1,3]oxazine and a piperidine ring, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl carbamate with a brominated precursor in the presence of a base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures . The reaction mixture is then allowed to warm to room temperature, resulting in the formation of the desired spiro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity. The use of continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The oxazine ring can be subjected to oxidation or reduction reactions to yield different functional groups.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like LDA, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it valuable for studying ring strain and reactivity.
Biology and Medicine
In biological and medical research, this compound can be used to develop new pharmaceuticals. Its structure allows for the exploration of interactions with various biological targets, potentially leading to the discovery of new drugs.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate involves its interaction with molecular targets through its functional groups. The bromine atom and oxazine ring can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 6-fluoro-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate
- tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[indole-3,4’-piperidine]-1’-carboxylate
Uniqueness
tert-Butyl 6-bromo-2-oxo-1,2-dihydrospiro[benzo[d][1,3]oxazine-4,4’-piperidine]-1’-carboxylate is unique due to its specific spiro connection and the presence of both bromine and oxazine functional groups
Properties
IUPAC Name |
tert-butyl 6-bromo-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BrN2O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(21)23-17/h4-5,10H,6-9H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSVQRTSKLQYULN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Br)NC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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